molecular formula C16H17ClO B564272 (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane CAS No. 1217765-70-2

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

Cat. No. B564272
M. Wt: 267.804
InChI Key: SQDWIPMYVBCJJX-NUZBOFKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane” is a biochemical used for proteomics research1. It’s an intermediate of labelled Desmethyl atomoxetine2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of this compound is C16H10D7N3O, and its molecular weight is 274.372. The IUPAC name is 1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound is a light-yellow solid2. It’s soluble in dichloromethane and ethyl acetate2.


Scientific Research Applications

Environmental Impact and Endocrine Disruption

Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).

Biomarker Development for Environmental Pollutants

Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).

Soil and Environmental Chemistry

The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).

Industrial Applications and Catalysis

Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.


Future Directions

The future directions for this compound could involve further research into its properties and potential applications. It’s currently used in proteomics research1, and its use as a stable isotope label allows researchers to study metabolic pathways in vivo in a safe manner2.


Please note that this information is about “®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane”, not “®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane”. For accurate information, please refer to the relevant scientific literature or contact a chemical supplier.


properties

IUPAC Name

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-NUZBOFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

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